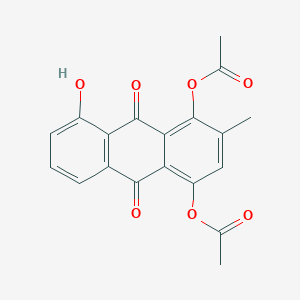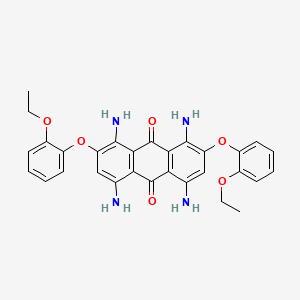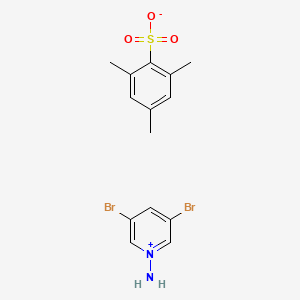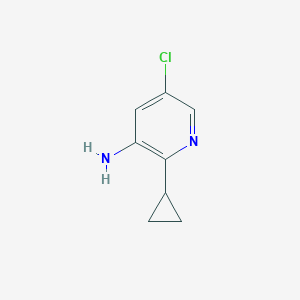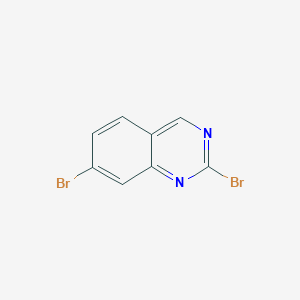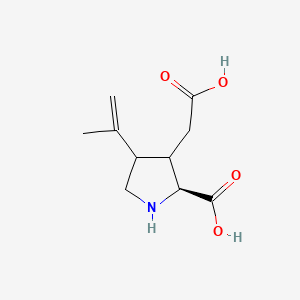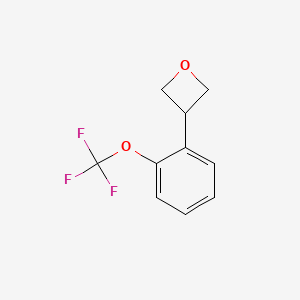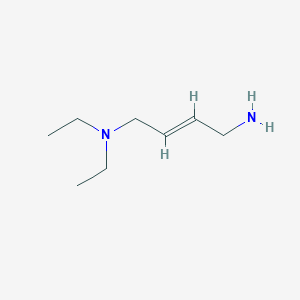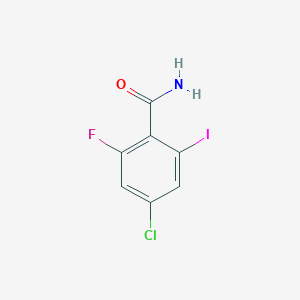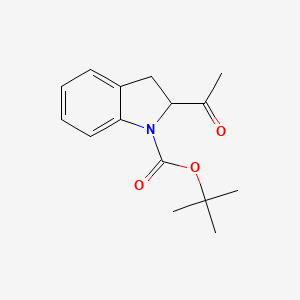
(S)-2-Amino-4,4,5,5,5-pentafluoropentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-4,4,5,5,5-pentafluoropentanoic acid is a fluorinated amino acid derivative. This compound is of interest due to its unique structural properties, which include the presence of five fluorine atoms. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4,4,5,5,5-pentafluoropentanoic acid typically involves the introduction of fluorine atoms into a suitable precursor molecule. One common method is the fluorination of a pentanoic acid derivative using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction conditions often require low temperatures and anhydrous conditions to prevent side reactions and ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced fluorination techniques can help in achieving consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4,4,5,5,5-pentafluoropentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield a nitro compound, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
(S)-2-Amino-4,4,5,5,5-pentafluoropentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs with enhanced stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (S)-2-Amino-4,4,5,5,5-pentafluoropentanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3,3,4,4,4-pentafluorobutanoic acid
- (S)-2-Amino-5,5,6,6,6-pentafluorohexanoic acid
- (S)-2-Amino-4,4,5,5-tetrafluoropentanoic acid
Uniqueness
(S)-2-Amino-4,4,5,5,5-pentafluoropentanoic acid is unique due to the specific positioning and number of fluorine atoms, which impart distinct chemical and physical properties. These properties can result in enhanced stability, reactivity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C5H6F5NO2 |
|---|---|
Molecular Weight |
207.10 g/mol |
IUPAC Name |
(2S)-2-amino-4,4,5,5,5-pentafluoropentanoic acid |
InChI |
InChI=1S/C5H6F5NO2/c6-4(7,5(8,9)10)1-2(11)3(12)13/h2H,1,11H2,(H,12,13)/t2-/m0/s1 |
InChI Key |
WDXQGHPDMGJLFY-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(C(F)(F)F)(F)F |
Canonical SMILES |
C(C(C(=O)O)N)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


